BenchChemオンラインストアへようこそ!

N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Hydrogen Bond Donor Count Membrane Permeability CNS Drug-Likeness

For medicinal chemistry teams, this is the only commercially available scaffold simultaneously bearing N-benzyl, N-methyl, 6-chloro, and 2-methylsulfanyl groups. Its computed profile (HBD=0, TPSA=54.3 Ų, XLogP3=4.0) uniquely aligns with CNS drug-likeness criteria, making it the preferred starting point for CNS kinase programs over analogs with higher HBD or TPSA. The 6-chloro handle enables rapid diversification via cross-coupling. Purchase alongside five close analogs to systematically map the contribution of each substituent to potency, selectivity, and ADME in your SAR-by-catalog campaign.

Molecular Formula C13H14ClN3S
Molecular Weight 279.79
CAS No. 478258-42-3
Cat. No. B2433674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS478258-42-3
Molecular FormulaC13H14ClN3S
Molecular Weight279.79
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=CC(=NC(=N2)SC)Cl
InChIInChI=1S/C13H14ClN3S/c1-17(9-10-6-4-3-5-7-10)12-8-11(14)15-13(16-12)18-2/h3-8H,9H2,1-2H3
InChIKeyGJYYJCOEHNEFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 478258-42-3): Physicochemical Profile and Structural Differentiation Guide


N-Benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a fully substituted 4-aminopyrimidine derivative bearing a benzyl group, a methyl group, a chlorine atom at position 6, and a methylsulfanyl group at position 2, with a molecular formula of C13H14ClN3S and a molecular weight of 279.79 g/mol [1]. This compound belongs to the 2,4,6-trisubstituted pyrimidine class, a privileged scaffold in kinase inhibitor and GPCR modulator drug discovery. Despite its structural elaboration, primary research literature reporting quantitative biological activity data for this specific compound remains absent from public databases as of the current search [1]. Consequently, this guide focuses on quantifiable physicochemical differentiation derived from computed molecular descriptors, which are critical for rational compound selection in medicinal chemistry campaigns, library design, and procurement decisions.

Why Close Analogs of N-Benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine Are Not Interchangeable in Drug Discovery Programs


Within the 4-aminopyrimidine scaffold, minor structural modifications—such as the absence of an N-methyl group, the removal of the 6-chloro substituent, or the omission of the 2-methylsulfanyl group—produce substantial shifts in key physicochemical parameters including hydrogen bond donor count (ΔHBD = 1), lipophilicity (ΔXLogP3 up to 2.3 log units), and topological polar surface area (ΔTPSA up to 22.8 Ų) [1][2][3][4][5]. These differences directly impact membrane permeability, metabolic stability, and target-binding kinetics, meaning that structurally similar analogs cannot serve as drop-in replacements without altering the pharmacological profile. The quantitative evidence below demonstrates that N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine occupies a unique position in the chemical space of this scaffold class.

Quantitative Differentiation Evidence for N-Benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine Against Closest Structural Analogs


Zero Hydrogen Bond Donors: Predicted Superior Passive Membrane Permeability Compared to N-Benzyl and Primary Amine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) because both the exocyclic amine nitrogen and the N-methyl group are fully substituted [1]. In contrast, the N-benzyl analog without N-methyl (CAS 709639-84-9), the 6-des-chloro analog (CAS 91719-61-8), the N-des-benzyl analog (CAS 478258-67-2), and the primary amine analog (CAS 1005-38-5) each contain one hydrogen bond donor (HBD = 1) [2][3][4][5]. Reducing HBD count from 1 to 0 is a well-established medicinal chemistry strategy to improve passive membrane permeability, intestinal absorption, and blood-brain barrier penetration, and is a key component of the Rule of 5 and CNS MPO scoring functions.

Hydrogen Bond Donor Count Membrane Permeability CNS Drug-Likeness

Elevated Lipophilicity (XLogP3 = 4) Versus Four of Five Closest Analogs: Optimized for Hydrophobic Binding Pockets

The computed XLogP3 for the target compound is 4.0, the highest among all five comparator analogs [1]. The N-methyl-bearing analog without the 2-methylsulfanyl group (CAS 1220029-16-2) reaches XLogP3 = 3.1; the des-chloro analog (CAS 91719-61-8) drops to 2.9; the des-benzyl analog (CAS 478258-67-2) is 2.3; and the primary amine (CAS 1005-38-5) is only 1.7 [2][3][4][5]. The presence of both the benzyl group and the methylsulfanyl substituent drives lipophilicity into a range (cLogP ~4) that favors binding to hydrophobic protein pockets while remaining within typical oral drug-like space [1]. The N-(4-methoxybenzyl) analog (CAS 2548998-99-6), which substitutes a methoxy group on the benzyl ring, has been reported as a HER2 inhibitor, suggesting that the benzyl-methylsulfanyl-pyrimidine scaffold including the target compound may engage kinase targets ; however, no quantitative affinity data are available for the target compound itself.

Lipophilicity XLogP3 Ligand Efficiency

Lower Topological Polar Surface Area (TPSA = 54.3 Ų) Predicts Improved Passive Permeability Over Four Analogs with TPSA ≥ 63.1 Ų

The target compound has a computed topological polar surface area (TPSA) of 54.3 Ų, which is 8.8 Ų lower than the three analogs retaining at least one hydrogen bond donor on the exocyclic amine (CAS 709639-84-9, CAS 91719-61-8, and CAS 478258-67-2, all TPSA = 63.1 Ų), and 22.8 Ų lower than the primary amine analog (CAS 1005-38-5, TPSA = 77.1 Ų) [1][2][3][4][5]. TPSA values below 60 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered permissive for blood-brain barrier penetration [6]. The only comparator with lower TPSA is the 2-des-methylsulfanyl analog (CAS 1220029-16-2, TPSA = 29.0 Ų), but this compound lacks the sulfur-containing substituent that may confer distinct target-binding interactions [7].

Topological Polar Surface Area Passive Permeability Oral Bioavailability

Unique Quadruple Substitution Pattern Enables Distinct Chemical Space Occupancy Versus All Five Closest Analogs

No other compound among the five closest structural analogs simultaneously bears all four substituents: N-benzyl, N-methyl, 6-chloro, and 2-methylsulfanyl. The N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 709639-84-9) lacks the N-methyl group and retains an H-bond donor [1]. N-Benzyl-2-(methylthio)pyrimidin-4-amine (CAS 91719-61-8) lacks both the 6-chloro and N-methyl groups [2]. 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine (CAS 478258-67-2) lacks the N-benzyl group [3]. 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5) lacks both N-benzyl and N-methyl [4]. N-Benzyl-6-chloro-N-methyl-4-pyrimidinamine (CAS 1220029-16-2) lacks the 2-methylsulfanyl group [5]. Cross-referencing with a structurally related compound reported as a HER2 inhibitor (CAS 2548998-99-6), the benzyl-methylsulfanyl-pyrimidine scaffold appears to have potential for kinase target engagement ; however, the target compound's unique N-methylation and 6-chloro substitution may further modulate selectivity and pharmacokinetics.

Scaffold Differentiation Chemical Space SAR Exploration

Higher Commercial Purity (98%) Offers Procurement Advantage Over Standard 95% Grade for Assay-Readiness

Commercially, the compound is available at 98% purity from Chemscene (Cat. No. CS-0573059) , compared to a 95% minimum purity specification from AKSci (Cat. No. 8545CF) . This 3-percentage-point purity differential may reduce the impact of unknown impurities in high-throughput screening or biophysical assays, though users should request batch-specific certificates of analysis to confirm actual purity for their specific lot.

Purity Procurement Assay Quality

Recommended Application Scenarios for N-Benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine Based on Differentiated Physicochemical Profile


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

With HBD = 0, TPSA = 54.3 Ų, and XLogP3 = 4.0, the compound's physicochemical profile aligns with established CNS drug-likeness criteria [1][2]. It is suitable as a starting scaffold for CNS-targeted kinase inhibitor programs where passive blood-brain barrier penetration is required. Analogs with HBD ≥ 1 or TPSA ≥ 63 Ų would be expected to have lower CNS exposure, making this compound the preferred choice among its structural neighbors for CNS applications.

Focused Library Design for Hydrophobic Kinase ATP-Binding Pockets

The elevated lipophilicity (XLogP3 = 4.0) and the unique quadruple substitution pattern make this compound an attractive core for generating focused libraries targeting kinases with hydrophobic ATP pockets [1]. The related N-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidin-4-amine scaffold has been reported as a HER2 inhibitor , suggesting that further functionalization of the target compound's benzyl ring could yield potent kinase inhibitors. The chlorine at position 6 provides a synthetic handle for further diversification via cross-coupling reactions.

Permeability Probe in Cell-Based Parallel Artificial Membrane Permeability Assays (PAMPA)

Given its computed HBD = 0 and moderate TPSA, the compound can serve as a reference probe for benchmarking passive permeability in PAMPA or Caco-2 assays when compared against analogs with HBD = 1 (e.g., CAS 709639-84-9 or CAS 91719-61-8) [1][2]. This head-to-head comparison can experimentally validate the predicted permeability advantage and guide further scaffold optimization.

SAR-by-Catalog Exploration of 4-Aminopyrimidine Chemical Space

For medicinal chemistry groups conducting SAR-by-catalog, this compound uniquely fills the chemical space defined by simultaneous N-benzyl, N-methyl, 6-chloro, and 2-methylsulfanyl substitution—a combination absent from any single commercially available analog [1]. Purchasing this compound alongside its five closest analogs enables systematic exploration of how each substituent contributes to potency, selectivity, and ADME properties.

Quote Request

Request a Quote for N-benzyl-6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.